4-(4-Phenylbutyl)piperidin-4-ol
Description
Classification within Heterocyclic Compound Families
4-(4-Phenylbutyl)piperidin-4-ol belongs to the family of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. The piperidine (B6355638) ring is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals. chemrevlett.com More specifically, it can be classified as a 4-substituted piperidin-4-ol. This substitution pattern, with a hydroxyl group and another substituent at the same carbon atom, is a key feature in various biologically active compounds.
Academic Significance in Medicinal Chemistry Research and Chemical Biology
The academic significance of this compound is largely inferred from the well-established importance of the 4-substituted piperidine scaffold in medicinal chemistry. This structural framework is a cornerstone in the development of a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems.
Research into related compounds highlights the potential areas of interest for this compound. For instance, derivatives of 4-phenylpiperidine (B165713) have been investigated for their activity as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurological disorders. Furthermore, the 4-hydroxy-4-phenylpiperidine core is a key structural element in a number of opioid analgesics. The synthesis and pharmacological evaluation of various N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated their potential as analgesic agents. nih.gov
A closely related analog, 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), which lacks the 4-hydroxyl group, has been identified as a potent sigma receptor ligand. sigmaaldrich.com Sigma receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological and psychiatric conditions. Studies have shown that PPBP can modulate neuronal nitric oxide synthase and protect against ischemic brain injury, suggesting a neuroprotective role for this class of compounds. epa.gov
The presence of the 4-phenylbutyl group is also a noteworthy feature. The length and composition of the alkyl chain connecting the phenyl ring to a core structure can significantly influence the compound's pharmacological properties, including its affinity and selectivity for specific biological targets.
Structure
2D Structure
3D Structure
Properties
CAS No. |
83783-75-9 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(4-phenylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c17-15(10-12-16-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,16-17H,4-5,8-13H2 |
InChI Key |
QCBYJMVCSOPSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for the Core Piperidine (B6355638) Structure
The piperidine ring is a ubiquitous scaffold in many biologically active compounds. chemrevlett.com Its synthesis is a mature field of organic chemistry, offering several robust methods for its construction.
Methods for Piperidine Ring Formation
The formation of the piperidine ring itself can be achieved through various cyclization strategies. A common and versatile method is the Dieckmann condensation of diesters derived from the addition of a primary amine to two equivalents of an acrylate, which after hydrolysis and decarboxylation, yields a piperidin-4-one. dtic.mil Another prominent method is the catalytic hydrogenation of pyridine (B92270) derivatives. This process, often employing catalysts like nickel or palladium, effectively reduces the aromatic pyridine ring to the saturated piperidine core. dtic.mil
The Mannich reaction represents another powerful tool for constructing piperidin-4-one systems. nih.gov This multi-component condensation typically involves an aldehyde (like formaldehyde), an amine (such as ammonium (B1175870) acetate), and a ketone with two active methylene (B1212753) groups, which cyclize to form the piperidone structure. chemrevlett.comresearchgate.net Additionally, cycloaddition reactions, such as the hetero-Diels-Alder reaction, provide a modern approach to assembling the tetrahydropyridine (B1245486) skeleton, which can be further reduced to piperidine. youtube.com
Strategies for Introducing the 4-Phenylbutyl Substituent
The introduction of the 4-phenylbutyl group at the C4 position of the piperidine ring is a pivotal step in the synthesis of the target molecule. The most direct and widely employed strategy is the Grignard reaction. This involves the reaction of a piperidin-4-one intermediate with a 4-phenylbutylmagnesium halide (typically bromide or chloride). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidin-4-one, forming a new carbon-carbon bond and installing the desired 4-phenylbutyl substituent.
Approaches to the 4-Hydroxyl Group Installation
The installation of the 4-hydroxyl group is inherently and concurrently achieved during the Grignard reaction described above. The initial product of the Grignard addition to the piperidin-4-one is a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates this alkoxide, yielding the final tertiary alcohol, the 4-hydroxyl group. This one-pot installation of both the C4-alkyl chain and the C4-hydroxyl group makes the Grignard reaction a highly efficient and convergent strategy for synthesizing 4-aryl- and 4-alkyl-piperidin-4-ol derivatives.
Utilization of Precursors and Intermediate Compounds in Synthesis
The success of the synthesis of 4-(4-Phenylbutyl)piperidin-4-ol hinges on the selection and utilization of appropriate starting materials and intermediates. Piperidin-4-one derivatives and 4-phenylbutyl halides are the most crucial precursors in this context.
Role of Piperidin-4-one Derivatives as Synthetic Intermediates
Piperidin-4-one and its N-substituted derivatives are versatile and indispensable intermediates in the synthesis of many 4-substituted piperidines. dtic.milnih.gov For the synthesis of the title compound, a protected piperidin-4-one is typically used. The protecting group on the piperidine nitrogen is crucial for several reasons: it prevents unwanted side reactions, can influence the stereochemical outcome, and allows for later modification of the nitrogen substituent if desired.
Table 1: Key Piperidin-4-one Intermediates and Their Synthetic Utility
| Intermediate Compound | Protecting Group | Key Features & Role in Synthesis |
|---|---|---|
| N-Benzyl-4-piperidone | Benzyl (B1604629) (Bn) | Stable protecting group; allows for nucleophilic addition at C4. Removable by hydrogenolysis. chemicalbook.com |
| N-Boc-4-piperidone | tert-Butoxycarbonyl (Boc) | Stable to a wide range of reagents; easily removed under acidic conditions. Often used in modern synthesis. |
| Piperidin-4-one | None (as hydrochloride salt) | Direct precursor, though the reactive NH group may require protection or specific reaction conditions. |
Application of 4-Phenylbutyl Halides or Alcohols in Alkylation
The 4-phenylbutyl side chain is introduced using an organometallic reagent derived from a suitable precursor, most commonly a 4-phenylbutyl halide. 4-Phenylbutyl bromide is a typical starting material for the preparation of the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide. This is achieved by reacting the halide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
While less direct, 4-phenylbutanol could also serve as a precursor. The alcohol would first need to be converted into a better leaving group, such as a tosylate or a halide (e.g., by reaction with PBr₃ or SOCl₂), before it could be used to form the necessary nucleophilic species for addition to the piperidin-4-one.
Table 2: Precursors for the 4-Phenylbutyl Group
| Precursor Compound | Reagent Type | Method of Application |
|---|---|---|
| 4-Phenylbutyl bromide | Grignard Precursor | Reacted with magnesium metal to form 4-phenylbutylmagnesium bromide for subsequent addition to a piperidin-4-one. |
| 4-Phenylbutyl chloride | Grignard Precursor | Alternative to the bromide for forming the Grignard reagent. |
| 4-Phenylbutanol | Halide/Sulfonate Precursor | Converted to a halide or sulfonate ester before being used to generate a nucleophile. |
Derivation from Related Piperidine Compounds (e.g., 4-(4-Chlorophenyl)piperidin-4-ol)
The generation of this compound from its chloro-substituted analogue, 4-(4-chlorophenyl)piperidin-4-ol, represents a key synthetic challenge that can be addressed through modern cross-coupling methodologies. The synthesis of the precursor itself is well-established. Typically, 1-benzyl-4-piperidone is reacted with a Grignard reagent, 4-chlorophenylmagnesium bromide, to yield 1-benzyl-4-(4-chlorophenyl)-4-piperidinol. Subsequent debenzylation, often achieved through catalytic hydrogenation using a palladium-on-carbon catalyst, affords 4-(4-chlorophenyl)piperidin-4-ol. dtic.milresearchgate.net
To convert this precursor to the target compound, a multi-step sequence is proposed. First, the secondary amine of the piperidine ring and the tertiary alcohol must be protected to prevent interference in subsequent steps. The nitrogen can be protected with a Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and the hydroxyl group can be protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether.
With the protected intermediate, the aryl chloride can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. proprogressio.humdpi.commdpi.com This would involve reaction with a suitable organoboron reagent, such as 4-phenylbut-1-en-1-ylboronic acid or its esters, to introduce the four-carbon chain with a terminal phenyl group. The final step would involve the reduction of the newly introduced alkenyl group (e.g., via catalytic hydrogenation) and the simultaneous or sequential removal of the Boc and TBDMS protecting groups under acidic conditions to yield this compound.
An alternative foundational synthesis for 4-aryl-4-hydroxypiperidines involves the direct addition of an organometallic reagent to a protected 4-piperidone. For the target compound, an N-protected-4-piperidone (e.g., 1-Boc-4-piperidone) can be reacted with a Grignard reagent, (4-phenylbutyl)magnesium bromide, in an ethereal solvent. google.com Subsequent acidic workup would remove the protecting group and furnish the desired this compound.
Derivatization Strategies for this compound
The structure of this compound offers three primary sites for chemical modification: the piperidine nitrogen, the phenylbutyl side chain, and the 4-hydroxyl group.
N-Substitution and Acylation Reactions
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes substitution and acylation reactions. These modifications are fundamental for modulating the compound's physicochemical and biological properties.
N-Alkylation: This is typically achieved by reacting the piperidine with an alkyl halide (R-X, where X = Cl, Br, I) in the presence of a base to neutralize the resulting hydrohalic acid. chemcess.com Common conditions involve using potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net To prevent the formation of quaternary ammonium salts, the alkylating agent can be added slowly to ensure the piperidine remains in excess. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is another effective method for introducing alkyl groups. sciencemadness.org
N-Acylation: The introduction of an acyl group (R-C=O) is accomplished by treating the piperidine with an acylating agent like an acid chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O). chemcess.com These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger. Various coupling reagents developed for peptide synthesis, including phosphonium (B103445) or uronium salts, can also facilitate the formation of the amide bond under mild conditions. arkat-usa.org
| Transformation | Reagents | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ | DMF / Acetonitrile | Room temperature to 80°C | researchgate.net |
| N-Alkylation | Alkyl Halide | NaH | DMF / THF | 0°C to room temperature | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - (or Triethylamine) | Dichloroethane (DCE) | Room temperature | sciencemadness.org |
| N-Acylation | Acyl Chloride | Triethylamine / Pyridine | Dichloromethane (DCM) / THF | 0°C to room temperature | chemcess.com |
| N-Acylation | Acid Anhydride | - (or DMAP catalyst) | DCM / Pyridine | Room temperature | chemcess.com |
Modifications of the Phenylbutyl Side Chain
The terminal phenyl ring on the C4-substituent is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. To ensure selectivity and prevent side reactions, the piperidine nitrogen should be protected, for example as an amide or carbamate, prior to these transformations. wikipedia.org
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the para position due to steric hindrance.
Halogenation: Bromination or chlorination can be achieved using bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
Friedel-Crafts Acylation/Alkylation: An acyl group or a new alkyl group can be attached to the phenyl ring using an acyl chloride or alkyl halide with a Lewis acid catalyst. These reactions typically show a strong preference for the para position.
The benzylic position of the butyl chain (the CH₂ group attached to the phenyl ring) could also be a target for radical halogenation, followed by nucleophilic substitution, although this may be less selective.
Chemical Transformations of the 4-Hydroxyl Moiety
The tertiary hydroxyl group at the C4 position is a key functional handle for further derivatization.
Dehydration: Under strong acidic conditions (e.g., concentrated sulfuric or phosphoric acid) and heat, the hydroxyl group can be eliminated to form a double bond between C4 and C5 (or C3), yielding a 4-(4-phenylbutyl)-1,2,3,6-tetrahydropyridine derivative. google.com Careful control of pH is necessary, as excessive acidity can promote this undesirable dehydration during other reactions. google.com
Etherification: The formation of an ether can be challenging due to the sterically hindered nature of the tertiary alcohol. However, under specific conditions, such as using a strong base to form the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis), it may be possible. More modern methods for the synthesis of tertiary ethers involve reductive etherification or alkoxymercuration-demercuration pathways. masterorganicchemistry.comnih.gov
Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of pyridine. This transformation activates the C4 position for nucleophilic substitution reactions, although S_N1/E1 pathways may compete, leading to a mixture of substitution and elimination products.
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Elements for Biological Modulation
The molecular architecture of 4-(4-Phenylbutyl)piperidin-4-ol can be deconstructed into three primary components: the piperidine (B6355638) ring, the 4-phenylbutyl chain, and the 4-hydroxyl group. Each plays a distinct and crucial role in the molecule's interaction with its biological targets.
The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. thieme-connect.comenamine.net Its importance lies in its ability to present substituents in a well-defined three-dimensional arrangement. The saturated nature of the piperidine ring allows for conformational flexibility, which can impact receptor binding and selectivity. acs.org However, this flexibility can also be a liability, potentially leading to off-target binding if not properly constrained within a larger molecular framework. acs.org
In many biologically active piperidine derivatives, the nitrogen atom of the ring is basic and exists in a protonated state at physiological pH. This positive charge can form a critical ionic bond or a strong hydrogen bond with an anionic or polar residue in the binding site of a target protein. Furthermore, the piperidine moiety is considered a key structural element for the activity of certain compounds at specific receptors, such as the sigma-1 receptor. nih.gov Studies comparing piperidine-containing compounds to their piperazine (B1678402) analogues have shown that this specific ring system can be decisive for high-affinity binding. nih.gov The substitution pattern on the piperidine ring is also critical; for instance, SAR studies have indicated the significance of the 1,3-substituent pattern on the piperidine moiety for improving compound potency. thieme-connect.com
The N-alkyl side chain is a critical feature for the interaction of many ligands with their receptors. nih.gov The length of this chain is often finely tuned to maximize binding affinity. Research on various receptor ligands has demonstrated that there is an optimal chain length for high-affinity binding; chains that are either too short or too long can lead to a dramatic decrease in activity. nih.govsiena.edu For cannabimimetic indoles, for example, a chain length of at least three carbons is required for high affinity, with optimal binding occurring with a five-carbon side chain. nih.gov Similarly, studies on the complexation of phenanthrene (B1679779) derivatives showed that the formation constant increased dramatically with the length of the n-alkyl chain from a propyl to a hexyl group. nih.gov
For this compound, the four-carbon butyl linker positions the terminal phenyl ring in a specific spatial orientation relative to the piperidine core. This length is likely optimized to allow the phenyl group to fit into a hydrophobic pocket within the target's binding site.
Substitutions on the phenyl ring can further modulate activity. The introduction of substituents can alter the electronic properties of the ring and provide additional points of interaction. For example, studies on other 4-substituted piperidine derivatives have shown that adding halogen atoms like chlorine or bromine to the phenyl ring can result in potent inhibition of biological targets. nih.gov
Table 1: Influence of Alkyl Chain Length on Hypothetical Receptor Binding Affinity
| Compound Analog | N-Alkyl Chain | Relative Binding Affinity |
| Analog 1 | Propyl (-C3H7) | Moderate |
| Analog 2 | Butyl (-C4H9) | High |
| Analog 3 | Pentyl (-C5H11) | High |
| Analog 4 | Hexyl (-C6H13) | Moderate-Low |
This table illustrates a common principle in SAR where binding affinity peaks at an optimal alkyl chain length.
The hydroxyl (-OH) group is a pivotal functional group in many therapeutic agents due to its capacity to form strong, directional hydrogen bonds. researchgate.netacs.org This group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). This dual capability allows it to form robust interactions with polar amino acid residues such as glutamate, arginine, and asparagine within a receptor binding site. nih.gov The contribution of hydroxyl groups to binding affinity can be substantial, sometimes increasing it by several orders of magnitude. researchgate.netacs.org
Impact of Stereochemistry on Receptor Affinity and Selectivity
The carbon atom at the 4-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Biological systems, being chiral themselves, often exhibit stereoselectivity, interacting differently with each enantiomer.
It is well-documented that the stereochemistry of piperidine derivatives can have a profound effect on their potency and selectivity. nih.gov For instance, in one series of 3,4-disubstituted piperidines, the (-)-cis analogues exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov
Furthermore, the conformation of substituents on the piperidine ring (axial vs. equatorial) can determine the nature of the biological activity. Studies on 4-(m-OH phenyl)-piperidines revealed that binding in the phenyl axial conformation tended to produce agonist activity, whereas binding of the phenyl equatorial conformation could lead to antagonist activity. nih.gov This highlights that the precise three-dimensional arrangement of the phenylbutyl and hydroxyl groups is a critical determinant of the compound's pharmacological profile.
Table 2: Hypothetical Impact of Stereochemistry on Receptor Affinity (Ki values in nM)
| Enantiomer | Affinity for Receptor A (Ki) | Affinity for Receptor B (Ki) | Selectivity (Ki B / Ki A) |
| (R)-enantiomer | 10 | 200 | 20 |
| (S)-enantiomer | 150 | 30 | 0.2 |
This table illustrates how different enantiomers of a chiral compound can have distinct binding affinities and selectivities for different biological targets.
Comparative SAR Analysis with Analogous Piperidine Derivatives
The SAR of this compound can be better understood by comparing it with structurally related compounds. The piperidine scaffold allows for diverse substitutions, leading to a wide range of pharmacological activities. nih.gov
For example, replacing the hydroxyl group with a benzoyl group yields the 4-benzoylpiperidine fragment, a structure found in several serotoninergic and dopaminergic ligands. mdpi.com In these molecules, the carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor, a role fulfilled by the hydroxyl group in this compound. mdpi.com
Comparing the piperidine core to a piperazine ring often reveals significant differences in activity. In a study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the sigma-1 receptor by several hundred-fold while maintaining high affinity for the H3 receptor. nih.gov This underscores the piperidine ring as a "privileged" structure for certain targets.
The nature of the substituent at the 4-position is also paramount. Arylcyclohexylamines, which share a cyclic amine core, demonstrate a vast range of activities—from NMDA antagonism to opioid agonism—depending on the specific substitutions made. wikipedia.org This "fine-tuning" through structural modification is a core principle of medicinal chemistry. The 4-phenylbutyl group in the title compound is a specific choice that confers a particular set of properties, distinguishing it from analogues with different C4-substituents, such as those with thioacetamide (B46855) side chains or simple aryl groups. nih.govnih.gov
Table 3: Comparative Features of 4-Substituted Piperidine Analogs
| Compound Class | Key Feature at C4 | Typical Interaction |
| This compound | 4-Hydroxyl, 4-Phenylbutyl | H-bonding, Hydrophobic |
| 4-Benzoylpiperidines mdpi.com | Carbonyl group | H-bond acceptor |
| 4-(m-OH Phenyl)piperidines nih.gov | Phenolic -OH | H-bonding |
| 4-Arylpiperidine Cathepsin S Inhibitors nih.gov | Keto-benzimidazolinyl | Replacement for arylpiperazine |
Mechanistic Investigations and Receptor Interaction Studies
Engagement with Opioid Receptor Systems
The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in opioid receptor ligands. Modifications at various positions of the piperidine (B6355638) ring can significantly influence binding affinity, selectivity, and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Direct binding and functional assay data for 4-(4-Phenylbutyl)piperidin-4-ol at the mu-opioid receptor (MOR) are not extensively available in public-domain scientific literature. However, SAR studies of related 4-phenylpiperidine analogs provide valuable insights. For instance, the nature of the substituent at the 4-position of the piperidine ring is a critical determinant of MOR affinity and efficacy. Studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that these compounds are generally mu-selective and can range from weak to potent agonists. nih.gov The presence of a hydroxyl group at the 4-position, as in the subject compound, can also modulate binding. Molecular docking studies of fentanyl analogs, which share the 4-anilidopiperidine core, have indicated that modifications at the 4-position of the piperidine ring can increase binding affinity at the MOR. nih.gov
It is plausible that the 4-phenylbutyl group and the 4-hydroxyl group of this compound contribute to its specific binding orientation and interaction with the MOR binding pocket. However, without direct experimental data, its precise binding affinity (Ki) and functional activity (e.g., agonist, antagonist, or partial agonist) at the MOR remain to be empirically determined.
Similar to the MOR, specific binding and functional data for this compound at the delta-opioid receptor (DOR) are not readily found in the literature. Nevertheless, the 4-phenylpiperidine scaffold is also present in known DOR ligands. Research has shown that specific substitutions on the piperidine ring can confer high affinity and selectivity for the DOR. For example, a racemic 4-[(N-allyl-cis-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide was found to have good affinity and selectivity for the delta receptor, acting as an agonist. nih.gov This highlights the potential for 4-phenylpiperidine derivatives to interact with DORs. The specific combination of the 4-phenylbutyl and 4-hydroxyl substituents in this compound would need to be experimentally tested to ascertain its DOR binding profile and functional consequences.
The formation of heterodimers between mu- and delta-opioid receptors (MOR-DOR) has been recognized as a mechanism that can modulate opioid signaling and pharmacology. There are currently no published studies investigating the interaction of this compound with MOR-DOR heterodimers. Research in this area is complex and often requires specialized cellular and molecular techniques to probe the specific effects of a ligand on the heterodimeric complex.
While direct binding data for this compound at dopamine (B1211576) D2-like (D2L) and D4.2 receptors are unavailable, SAR studies of related 4-phenylpiperidines offer some predictive insights. The 4-phenylpiperidine moiety is a common feature in many dopamine receptor ligands. For instance, modification of 3-(1-benzylpiperidin-4-yl)phenol generated a series of D2 antagonists. nih.gov A study on N-substituted 4-(4-hydroxyphenyl)piperidines showed that incorporating a hydroxyl group onto the 4-position of the piperidine ring could reduce binding affinity at D2 receptors. acs.org
The structurally related compound, 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), a potent sigma-1 receptor ligand, was found not to alter the acute accumulation of dopamine during transient focal ischemia in rats, suggesting a complex or indirect modulation of the dopaminergic system. nih.gov Given these findings, it is conceivable that this compound may possess some affinity for dopamine receptors, but its selectivity profile would require experimental validation.
Table 1: Inferred Dopamine Receptor Interaction Profile Based on Analog Studies
| Receptor Subtype | Inferred Interaction of this compound | Basis of Inference | Citation |
| Dopamine D2 | Potentially reduced affinity due to the 4-hydroxy group. | SAR of N-substituted 4-(4-hydroxyphenyl)piperidines. | acs.org |
| Dopamine D4 | Potential for interaction, but selectivity is undetermined. | The 4-phenylpiperidine scaffold is common in D4 ligands. |
Interactions with Serotonin (B10506) Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C)
The interaction of this compound with serotonin (5-HT) receptor subtypes is not documented in the available literature. However, the 4-phenylpiperidine scaffold is a privileged structure found in ligands for various 5-HT receptors. For example, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators of the 5-HT2C receptor. nih.gov The polypharmacology of the 4-benzylidenepiperidine core, a related structure, demonstrates interactions with multiple 5-HT receptor subtypes. nih.gov The specific affinity and functional effects of this compound at 5-HT1A, 5-HT2A, and 5-HT2C receptors would depend on how the 4-phenylbutyl and 4-hydroxyl groups fit within the respective ligand-binding pockets.
Table 2: Inferred Serotonin Receptor Interaction Profile Based on Analog Studies
| Receptor Subtype | Inferred Interaction of this compound | Basis of Inference | Citation |
| 5-HT1A | Potential for interaction. | The 4-phenylpiperidine scaffold is present in 5-HT1A ligands. | |
| 5-HT2A | Potential for interaction. | The 4-phenylpiperidine scaffold is present in 5-HT2A ligands. | |
| 5-HT2C | Potential for interaction, possibly as a modulator. | SAR of 4-phenylpiperidine-2-carboxamide analogues. | nih.gov |
Modulation of N-Methyl-D-Aspartate (NMDA) Receptors
There is compelling evidence from studies on structurally similar compounds to suggest that this compound may modulate N-Methyl-D-Aspartate (NMDA) receptors. The closely related compound, 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), is a potent sigma-1 receptor ligand that has been shown to modulate NMDA receptor-evoked nitric oxide (NO) production in vivo. nih.gov Specifically, PPBP attenuates both basal and NMDA-evoked NO production, an effect that is reversed by a selective sigma-1 receptor antagonist. nih.gov Further research has indicated that the neuroprotective effect of PPBP in ischemic models is linked to the reduction of neuronal nitric oxide production and is dependent on the presence of neuronal nitric oxide synthase (nNOS). elsevierpure.com
Furthermore, studies on other 4-hydroxypiperidine (B117109) derivatives have demonstrated their potential as NMDA receptor antagonists. For instance, (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol was identified as a novel NR1/2B subtype-selective NMDA receptor antagonist. nih.gov Another study on N-substituted 4-(4-hydroxyphenyl)piperidines also yielded high-potency antagonists for the NR1a/2B subtype. acs.org These findings strongly suggest that the 4-hydroxypiperidine moiety, present in this compound, is conducive to interaction with the NMDA receptor complex. The combination of the 4-phenylbutyl group and the 4-hydroxyl substituent likely influences the compound's affinity and selectivity for different NMDA receptor subtypes.
Table 3: Summary of NMDA Receptor Modulation by Related Compounds
| Compound | Receptor Interaction | Observed Effect | Citation |
| 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Sigma-1 receptor agonist, modulates NMDA receptor function | Attenuates NMDA-evoked nitric oxide production | nih.gov |
| (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol | NR1/2B subtype-selective NMDA receptor antagonist | High potency and selectivity for the NR1/2B subtype | nih.gov |
| N-Substituted 4-(4-hydroxyphenyl)piperidines | NR1a/2B subtype antagonists | High-potency antagonism at the NR1a/2B subtype | acs.org |
Studies as GluN2B Subunit Ligands
There is no available information from the search results detailing studies of this compound as a ligand for the GluN2B subunit of the NMDA receptor.
Characterization of Subunit Specificity and Allosteric Modulation
No research data could be found that characterizes the NMDA receptor subunit specificity or the potential allosteric modulatory effects of this compound.
Sigma Receptor (σ1 and σ2) Ligand Properties
There is a lack of scientific literature identifying or characterizing this compound as a ligand for either the σ1 or σ2 sigma receptor subtypes.
Agonist and Antagonist Profiling at Sigma Receptor Subtypes
No studies profiling the agonist or antagonist activity of this compound at sigma receptor subtypes are available in the searched scientific domain.
Receptor-Mediated Cellular Pathway Modulation (e.g., bcl-2 preservation, mitochondrial membrane potential stabilization)
Information regarding the modulation of cellular pathways, such as the preservation of Bcl-2 or the stabilization of mitochondrial membrane potential by this compound, is not available in the public research literature.
Influence on Microglial Activation Pathways
No data exists in the reviewed literature concerning the influence of this compound on microglial activation pathways.
Exploration of Interactions with Other Biological Targets (e.g., Vanin-1, Estrogen Receptor, Mitofusin)
There is no available research from the conducted searches exploring the interactions of this compound with other biological targets such as Vanin-1, the estrogen receptor, or mitofusin.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking simulations are a cornerstone of computational drug design, utilized to predict the binding orientation and affinity of a ligand to a target receptor. For derivatives of 4-(4-phenylbutyl)piperidin-4-ol, these simulations are crucial in understanding their interactions with various biological targets, such as G protein-coupled receptors (GPCRs) and sigma receptors. nih.govfrontiersin.org
Researchers use molecular modeling to investigate the conformational and electrostatic properties of ligands like those derived from the piperidine (B6355638) scaffold. nih.gov By superimposing active molecules, a hypothetical pharmacophore model can be developed. For instance, a five-point sigma 1 pharmacophore model has been proposed, defining specific coordinates for hydrophobic interactions and hydrogen bonding. nih.gov Such models are instrumental in predicting the binding of other potential ligands and in the rational design of new, more selective and potent compounds. nih.gov
The accuracy of these predictions can be enhanced by refining the computational models. For example, molecular dynamics (MD) simulations can be used to improve the structural accuracy of in silico models of receptor-ligand complexes, leading to better predictions of ligand binding modes. plos.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.govnih.gov For piperidine derivatives, QSAR studies have been employed to predict their activity against various targets. tandfonline.comnih.govnih.gov
These models are built using a set of known molecules (a training set) with measured biological activity. tandfonline.comnjit.edu Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov Statistical methods, such as multiple linear regression (MLR) and machine learning approaches, are then used to develop a model that correlates these descriptors with the observed activity. tandfonline.comnih.gov
For instance, QSAR models have been developed for piperidine derivatives to predict their toxicity against Aedes aegypti and their inhibitory activity against targets like the Akt1 kinase. tandfonline.comnih.govnih.gov The robustness and predictive power of these models are evaluated through internal and external validation to ensure their reliability for predicting the activity of new, untested compounds. tandfonline.comnih.gov
Table 1: Examples of QSAR Studies on Piperidine Derivatives
| Study Focus | Target/Activity | Modeling Techniques | Key Findings |
| Toxicity Prediction | Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN | Four-variable models with good predictive ability (r² > 0.8) were developed using 2D topological descriptors. nih.gov |
| Akt1 Inhibition | Akt1 Kinase | GA-MLR | 3D and 2D autocorrelation descriptors were used to establish a model for predicting IC50 values. tandfonline.comnih.gov |
| Acetylcholinesterase Inhibition | AChE Enzyme | SW-MLR, CoMFA | A 3D-QSAR (CoMFA) model showed better predictive power than a 2D-QSAR model. benthamdirect.com |
| μ Opioid Agonism | μ Opioid Receptor | Neural Network | A nonlinear QSAR model was developed using four selected molecular descriptors. daneshyari.com |
This table is for illustrative purposes and summarizes findings from various studies on piperidine derivatives, not specifically this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to study the dynamic behavior of molecules like this compound and its analogs. nih.govnih.gov
MD simulations provide an atomic-level view of the conformational changes that molecules and their receptor targets undergo over time. nih.govnih.gov This is particularly important for understanding the function of dynamic proteins like GPCRs, where ligand binding can induce and stabilize specific conformational states. nih.gov These simulations can reveal the pathways ligands take when binding to or unbinding from a receptor and how the surrounding environment, such as the lipid membrane, influences the receptor's dynamics. nih.gov
Recent advances in computational methods and computing power have enabled more extensive sampling of the conformational landscape, which is a significant challenge in MD simulations. nih.gov These techniques are invaluable for gaining detailed mechanistic insights into receptor activation and the interactions between ligands and their targets. nih.gov
In Silico Prediction of Pharmacokinetic Properties Relevant to Research Design
Beyond predicting biological activity, computational methods are also employed to predict the pharmacokinetic properties of drug candidates, a practice often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. sciengpub.ir For compounds like this compound, in silico tools can estimate properties such as membrane permeability, which is crucial for a compound to reach its target in the body.
Computer-aided drug design (CADD) plays a significant role in the early stages of drug discovery by helping to identify and eliminate compounds with poor pharmacokinetic profiles, thereby saving time and resources. sciengpub.ir Various computational models can predict a range of ADME properties, and these predictions are often used to prioritize compounds for further experimental testing. sciengpub.ir
Virtual Screening Approaches for Identification of Related Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.irnih.govnih.gov This approach can be used to discover novel scaffolds related to this compound that may have desirable biological activities.
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active compound to find other molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score compounds from a library. nih.govrsc.org
Pharmacophore modeling is a key component of ligand-based virtual screening. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. nih.govnjit.edu Once a pharmacophore model is developed, it can be used to search databases for other molecules that fit the model. nih.gov This approach has been successfully used to identify new ligands for various targets, including sigma receptors. nih.govnjit.edu
Analytical Methodologies in Chemical Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(4-Phenylbutyl)piperidin-4-ol by examining the interaction of the molecule with electromagnetic radiation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₂₃NO), the expected monoisotopic mass is 233.177964 g/mol . cornell.edu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233. The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the tertiary alcohol, leading to a significant peak at m/z 215. Cleavage of the butyl chain could result in fragments corresponding to the loss of butyl (C₄H₉) or phenylbutyl (C₁₀H₁₃) groups. A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is a common feature for compounds containing a benzyl (B1604629) group. The piperidine (B6355638) ring can also undergo characteristic fragmentation.
| Predicted Mass Spectrometry Data | | :--- | :--- | | m/z | Proposed Fragment | | 233 | [M]⁺ | | 215 | [M - H₂O]⁺ | | 174 | [M - C₄H₉O]⁺ | | 142 | [M - C₇H₇]⁺ | | 91 | [C₇H₇]⁺ (Tropylium ion) | | 84 | [C₅H₁₀N]⁺ (Piperidine fragment) | Note: This table represents predicted fragmentation patterns based on the structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.
C-O Stretch: An absorption band in the range of 1050-1150 cm⁻¹ for the tertiary alcohol.
C-N Stretch: An absorption band in the region of 1020-1250 cm⁻¹.
| Predicted Infrared (IR) Spectroscopy Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 3200-3600 (broad) | O-H stretch (alcohol) | | 3300-3500 (moderate) | N-H stretch (secondary amine) | | 3020-3080 | C-H stretch (aromatic) | | 2850-2960 | C-H stretch (aliphatic) | | 1450-1600 | C=C stretch (aromatic) | | 1050-1150 | C-O stretch (tertiary alcohol) | Note: This table outlines the expected IR absorption frequencies for the functional groups present in this compound.
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC), including Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, would be suitable for its analysis. The retention time would be dependent on the specific conditions, including the mobile phase composition, flow rate, and column temperature.
Since this compound possesses a chiral center at the C-4 position of the piperidine ring if synthesized from a prochiral precursor in a non-stereospecific manner, chiral HPLC would be necessary to separate the enantiomers. This would involve the use of a chiral stationary phase (CSP) to resolve the racemic mixture into its individual (R)- and (S)-enantiomers.
| Typical HPLC Parameters | | :--- | :--- | | Parameter | Condition | | Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm | | Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column for Chiral Separation | Chiral Stationary Phase (e.g., polysaccharide-based) | Note: These are representative HPLC conditions and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the presence of polar hydroxyl and amine groups, which can lead to peak tailing.
To overcome these issues, derivatization is often employed to create more volatile and less polar analogs. For instance, the hydroxyl and amine groups can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trimethylsilyl (B98337) (TMS) ethers and amines. These derivatives are more amenable to GC analysis. The GC would typically be coupled with a mass spectrometer (GC-MS) for definitive identification of the derivatized compound.
| Typical GC-MS Parameters for a Derivatized Analyte | | :--- | :--- | | Parameter | Condition | | Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | | Carrier Gas | Helium | | Injector Temperature | 250 °C | | Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) | | Detector | Mass Spectrometer | Note: These are general GC-MS conditions and would need to be adapted for the specific volatile derivative of this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions. In the context of synthesizing this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product and any byproducts.
A plausible synthetic route to this compound involves a Grignard reaction. This would typically start with the preparation of a Grignard reagent from 1-bromo-4-phenylbutane, which is then reacted with a suitable N-protected piperidin-4-one, such as 1-benzyl-4-piperidone. The final step would be the deprotection of the nitrogen atom to yield the target compound.
During such a synthesis, TLC would be used at several key stages:
Monitoring the Grignard Reaction: A small aliquot of the reaction mixture would be quenched and spotted on a TLC plate alongside the starting piperidin-4-one. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot would indicate the progression of the reaction.
Monitoring the Deprotection Step: The N-benzylated intermediate would be spotted on a TLC plate next to a sample from the deprotection reaction mixture. The disappearance of the intermediate's spot and the emergence of a new, more polar spot (due to the free secondary amine) for this compound would signify a successful reaction.
For a typical TLC analysis of this compound and its synthetic precursors, the following conditions might be employed:
| Parameter | Description |
| Stationary Phase | Silica (B1680970) gel 60 F254 coated on aluminum or glass plates. The polar silica gel surface interacts with the compounds based on their polarity. |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio would be optimized to achieve good separation. For instance, a 7:3 mixture of hexane:ethyl acetate could be a starting point for the Grignard reaction product, while a more polar system like 9:1 dichloromethane:methanol might be used for the final, more polar product. |
| Visualization | The spots can be visualized under UV light (254 nm) if the compounds are UV-active (like the benzylated intermediate). Staining with a potassium permanganate (B83412) solution or iodine vapor is also effective for visualizing the spots, especially for the final product which may not be strongly UV-active. |
The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be calculated for each spot. A higher Rf value indicates lower polarity. For example, the Rf of the N-benzylated intermediate would be higher than that of the final product, this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
To date, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, if a suitable single crystal of the compound were to be obtained, X-ray diffraction analysis would yield a wealth of structural information.
The expected findings from an X-ray crystallographic study of this compound would include:
Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding framework of the molecule.
Piperidine Ring Conformation: Determination of the preferred conformation of the piperidine ring, which is anticipated to be a chair conformation. The analysis would reveal the orientation of the substituents (the hydroxyl group and the 4-phenylbutyl group) as either axial or equatorial.
Intramolecular and Intermolecular Interactions: Identification of any intramolecular hydrogen bonds, for example, between the hydroxyl group and the piperidine nitrogen. It would also reveal the intermolecular hydrogen bonding network and other non-covalent interactions that dictate the crystal packing.
Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule.
Below is a table illustrating the type of crystallographic data that would be generated. The values are hypothetical and serve for illustrative purposes only.
| Parameter | Hypothetical Data for this compound |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a, b, c (Å) | 10.123, 8.456, 15.789 |
| α, β, γ (°) | 90, 98.54, 90 |
| Volume (ų) | 1337.5 |
| Z (molecules per cell) | 4 |
| Calculated density (g/cm³) | 1.225 |
| C-O bond length (Å) | 1.425 |
| C-N bond lengths (Å) | 1.460 - 1.475 |
| O-H···N hydrogen bond (Å) | 2.85 |
Radioligand Binding Assays for Receptor Affinity and Selectivity Determination in In Vitro Systems
Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity and selectivity of a compound for various receptors. nih.gov These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to a specific receptor. The compound of interest is then tested for its ability to compete with the radioligand for binding to the receptor.
Based on the structure of this compound, which is closely related to known psychoactive compounds, its affinity would likely be tested against a panel of central nervous system (CNS) receptors, particularly sigma (σ) and dopamine (B1211576) receptors.
The general procedure for a competition binding assay involves incubating a source of the target receptor (e.g., cell membranes from cells expressing the receptor, or brain tissue homogenates) with a fixed concentration of a specific radioligand in the presence of varying concentrations of the test compound (this compound). The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
While specific radioligand binding data for this compound is not currently available in the published literature, the following table illustrates how such data would be presented.
| Receptor Subtype | Radioligand Used | Ki (nM) for this compound |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Data not available |
| Sigma-2 (σ₂) | [³H]-DTG | Data not available |
| Dopamine D₂ | [³H]-Spiperone | Data not available |
| Dopamine D₃ | [³H]-7-OH-DPAT | Data not available |
| Dopamine D₄ | [³H]-Nemonapride | Data not available |
In Vitro Cellular Assays for Biological Activity and Pathway Evaluation
Following the determination of receptor affinity, in vitro cellular assays are employed to assess the functional activity of the compound. These assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). They also help to elucidate the downstream cellular pathways affected by the compound's interaction with its target receptor.
For a compound like this compound, with potential activity at G protein-coupled receptors (GPCRs) like dopamine receptors, or at the sigma-1 receptor which is a chaperone protein at the endoplasmic reticulum, a variety of cellular assays would be relevant:
cAMP Assays: For dopamine receptors coupled to Gs (like D₁) or Gi (like D₂), changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels can be measured. An agonist at a Gi-coupled receptor would decrease cAMP levels, while an antagonist would block the effect of a known agonist.
Calcium Flux Assays: The activation of certain receptors, including the sigma-1 receptor, can lead to changes in intracellular calcium concentrations. These changes can be monitored using fluorescent calcium indicators.
Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. The activity of the reporter gene serves as a readout of the compound's functional effect.
Cell Viability/Cytotoxicity Assays: Assays such as the MTT or MTS assay are used to determine the concentration at which the compound may become toxic to cells. nih.gov This is crucial for interpreting the results of other functional assays.
As with the radioligand binding data, specific results from in vitro cellular assays for this compound are not available in the public domain. The table below is a template for how such data would typically be presented, showing the compound's potency (EC50 for agonists, IC50 for antagonists) and efficacy.
| Assay Type (Receptor) | Functional Readout | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of control agonist) |
| cAMP Assay (Dopamine D₂) | Inhibition of forskolin-stimulated cAMP | Data not available | Data not available |
| Calcium Flux (Sigma-1) | Increase in intracellular Ca²⁺ | Data not available | Data not available |
| MTT Assay (e.g., SH-SY5Y cells) | Cell Viability | Data not available | Data not available |
Future Research Directions and Research Tool Development
Design and Synthesis of Advanced Molecular Probes and Chemical Tools
To meticulously investigate the biological roles of 4-(4-phenylbutyl)piperidin-4-ol derivatives, the design of advanced molecular probes is a paramount objective. These tools are essential for identifying target proteins, understanding cellular distribution, and elucidating mechanisms of action. Future work will involve the synthesis of probes incorporating various tags for different analytical purposes.
For instance, fluorescently-labeled analogues can be used to visualize the compound's localization within cells, while photoaffinity labels can be employed to covalently bind to and help identify their specific biological targets. acs.org The synthesis of these complex molecules requires versatile chemical methods that allow for the attachment of these tags without altering the core structure responsible for biological activity. This often involves multi-step processes and the use of protecting groups to ensure specific and efficient labeling.
Table 1: Types of Molecular Probes and Their Research Applications
| Probe Type | Reporter Group | Primary Research Application |
| Fluorescent Probe | Dyes (e.g., Fluorescein, Rhodamine) | Cellular imaging and localization studies. |
| Photoaffinity Label | Photoreactive groups (e.g., Azide, Benzophenone) | Covalent labeling and identification of biological targets. |
| Biotinylated Probe | Biotin | Affinity purification of target proteins for subsequent analysis. |
| Radiolabeled Probe | Radioisotopes (e.g., ³H, ¹⁴C, ¹⁸F) | Quantitative binding assays and in vivo imaging (PET). researchgate.net |
Development of Novel and Efficient Synthetic Routes for Analogues and Derivatives
Expanding the library of this compound analogues is crucial for comprehensive structure-activity relationship (SAR) studies. Developing more efficient and versatile synthetic routes is a key area of future research. nih.gov Modern synthetic strategies, such as domino reactions, multicomponent reactions, and catalytic methods, offer pathways to create complex molecules in fewer steps and with greater efficiency than traditional linear syntheses. researchgate.netnih.gov
Future synthetic efforts will likely focus on:
Catalytic C-H Activation: Directly modifying the existing carbon-hydrogen bonds on the scaffold to introduce new functional groups, reducing the need for pre-functionalized starting materials.
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and often faster reactions compared to batch chemistry.
Stereoselective Synthesis: Developing methods to control the three-dimensional arrangement of atoms, which is critical as different stereoisomers can have vastly different biological activities. nih.gov
These advanced methods will accelerate the production of diverse derivatives, enabling a more thorough exploration of how structural modifications impact biological function. ajchem-a.com
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology—the idea that a single compound can interact with multiple biological targets. nih.gov This can lead to enhanced therapeutic efficacy, especially for complex multifactorial diseases. acs.org Future research on this compound will likely involve a systematic investigation of its polypharmacological profile.
This exploration will utilize a combination of computational predictions and experimental screening to identify any "off-target" interactions. nih.gov Should beneficial multi-target activities be discovered, the next step would be the rational design of new analogues that are optimized to interact with a desired set of targets. nih.govmdpi.com This approach could lead to novel therapeutics with unique mechanisms of action and potentially improved outcomes for complex conditions like neurodegenerative diseases or cancer. mdpi.com The challenge lies in carefully balancing the activity at multiple targets to achieve the desired therapeutic effect while minimizing potential adverse reactions. mdpi.com
Integration of Advanced Computational Approaches for Predictive Drug Discovery Research
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. nih.govresearchgate.net For the this compound scaffold, integrating advanced computational methods can significantly streamline the discovery and optimization process. nih.govfrontiersin.org These in-silico techniques allow researchers to predict how newly designed molecules will behave before they are ever synthesized in a lab.
Table 2: Key Computational Methods in Drug Discovery
| Computational Method | Description | Application to this compound Research |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To identify potential binding modes and prioritize analogues for synthesis. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability of ligand-protein complexes. | To assess the stability of the binding interaction and understand how the complex behaves in a dynamic environment. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity. | To predict the activity of unsynthesized analogues and guide the design of more potent compounds. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a template for designing new molecules with similar or improved activity. frontiersin.org |
By using these predictive models, researchers can prioritize the synthesis of compounds with the highest probability of success, making the drug discovery process more efficient and cost-effective. researchgate.netfrontiersin.org The integration of artificial intelligence and machine learning is expected to further enhance these predictive capabilities. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Phenylbutyl)piperidin-4-ol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving alkylation or substitution of the piperidine core. For example, a three-step synthesis starting with a benzophenone derivative (e.g., 4-tert-butylbenzophenone) yielded 28% overall after recrystallization from hexane/EtOAc . Yield optimization strategies include refining reaction temperatures, solvent systems (e.g., CH₃CN for intermediate steps), and purification methods like flash chromatography or recrystallization. Monitoring intermediates via RP-HPLC (e.g., purity ≥99%) ensures quality control .
Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and reversed-phase HPLC (RP-HPLC) are critical for purity assessment. For example, HRMS (EI) confirmed the molecular ion peak at m/z 475.2630 (calculated 475.2642) . Structural characterization relies on ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key NMR signals include aromatic protons (δ 7.12–7.43 ppm) and tert-butyl groups (δ 1.26 ppm) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Standardizing protocols for intermediates (e.g., bromide precursors) and using controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) minimize variability. For example, recrystallization from EtOAc/hexane consistently produced white crystals with defined melting points (e.g., 104–105°C) . Documenting solvent ratios and chromatographic gradients (e.g., 50% DCM in EtOAc) enhances reproducibility .
Advanced Research Questions
Q. How can structural modifications of this compound improve binding affinity to viral or neuronal receptors?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular modeling (e.g., MOE software) identify optimal substituents. For instance, replacing the 4-chlorophenyl group with 3,4-dichlorophenyl increased receptor binding affinity, as evidenced by MS/ESI (m/z 454.4 for C₂₇H₂₉Cl₂NO) . Virtual libraries of analogs can prioritize candidates for synthesis and in vitro testing (e.g., competitive binding assays) .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound derivatives?
- Methodological Answer : Conflicting results may arise from bioavailability or metabolite interference. For example, a derivative showed acute insulin secretion in human islets in vitro but no glucose tolerance improvement in vivo, suggesting off-target effects or pharmacokinetic limitations . Mitigation strategies include:
- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Isotopic labeling (e.g., deuterated analogs) to track metabolite pathways.
- Dose-response studies across species to identify translational thresholds .
Q. How can researchers address batch-to-batch variability in NMR data during synthesis?
- Methodological Answer : Variability often stems from residual solvents or stereochemical impurities. Solutions include:
- Rigorous drying under vacuum to remove solvent traces.
- Chiral HPLC to separate enantiomers (e.g., diastereomeric salts).
- 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., piperidine ring protons) .
Q. What experimental designs are effective for evaluating the neuroprotective or antiviral potential of this compound analogs?
- Methodological Answer : For antiviral studies, use cell-based assays (e.g., US28 receptor inhibition in cytomegalovirus models) with EC₅₀ calculations . Neuroprotection studies may involve middle cerebral artery occlusion (MCAO) models in rodents to assess infarct size reduction (e.g., 37.6% coronal sectional area reduction) . Include positive controls (e.g., harmine for beta-cell survival) and multi-parametric analysis (e.g., histology, qPCR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
